![molecular formula C20H32N2O10 B12613341 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid CAS No. 651313-00-7](/img/structure/B12613341.png)
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of tetradecanoyl chloride with malonic acid derivatives under controlled conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid: A dicarboxylic acid with a simpler structure, used in similar chemical reactions.
Succinic Acid: Another dicarboxylic acid with applications in organic synthesis and industry.
Oxalic Acid: Known for its strong acidic properties and use in various chemical processes.
Uniqueness
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid is unique due to its complex structure, which provides multiple reactive sites and functional groups. This complexity allows for a broader range of chemical reactions and applications compared to simpler dicarboxylic acids.
Propiedades
Número CAS |
651313-00-7 |
|---|---|
Fórmula molecular |
C20H32N2O10 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-[[14-(dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid |
InChI |
InChI=1S/C20H32N2O10/c23-13(21-15(17(25)26)18(27)28)11-9-7-5-3-1-2-4-6-8-10-12-14(24)22-16(19(29)30)20(31)32/h15-16H,1-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Clave InChI |
ADIZKKPYZRWWBO-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCC(=O)NC(C(=O)O)C(=O)O)CCCCCC(=O)NC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


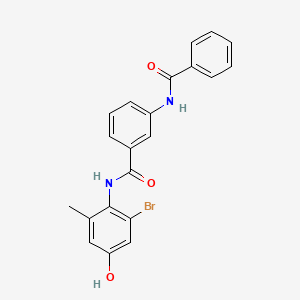
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
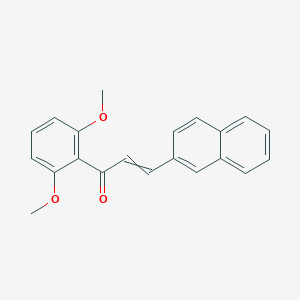
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)

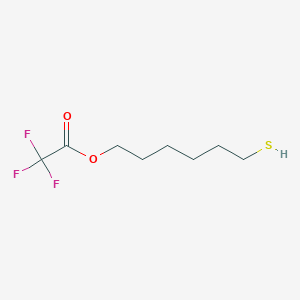

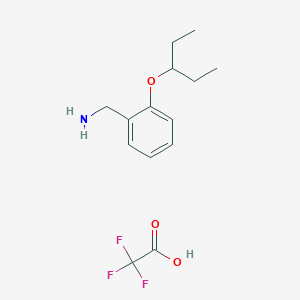
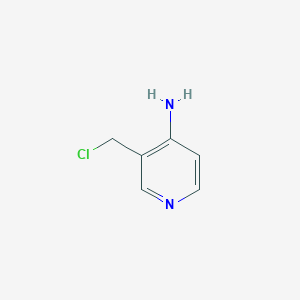
![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)

